molecular formula C16H14ClNO3 B2635801 4-(4-Chlorobenzoyl)phenyl dimethylcarbamate CAS No. 103060-05-5

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate

Cat. No. B2635801
CAS RN: 103060-05-5
M. Wt: 303.74
InChI Key: DZMUNXXVKJMSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzoyl)phenyl dimethylcarbamate, commonly known as carbaryl, is a widely used insecticide. It belongs to the chemical class of carbamates and is used to control pests in agriculture, forestry, and public health. Carbaryl is known for its broad-spectrum activity against a variety of insects, including beetles, aphids, and mites.

Scientific Research Applications

  • Pharmacological Action :

    • A study by Aeschlimann and Reinert (1931) explored the pharmacological action of analogues of physostigmine, including carbamic esters of phenols with basic substituents. They found significant physostigmine-like action in certain esters, indicating potential use in stimulating intestinal peristalsis and miotic activity (Aeschlimann & Reinert, 1931).
  • Anti-HIV Activity :

    • Ijichi et al. (1996) studied the structure-activity relationship of thiadiazole derivatives as non-nucleoside HIV-1-specific reverse transcriptase inhibitors. They noted that certain carbamate derivatives exhibited significant anti-HIV-1 activity, suggesting potential applications in antiviral therapies (Ijichi et al., 1996).
  • Gas-Phase Elimination Kinetics :

    • Chuchani et al. (2003) investigated the gas-phase elimination kinetics of arylethyl and ω-phenylalkyl N,N-dimethylcarbamates. Their findings contribute to understanding the chemical behavior and stability of these compounds under various conditions, which is crucial for their application in chemical synthesis and industry (Chuchani et al., 2003).
  • Chromatographic Separation :

    • In the study by Veredas et al. (2006), cellulose tris(3,5-dimethylphenylcarbamate) was used as a stationary phase for chromatographic separation of pharmaceutical intermediates, demonstrating the importance of carbamate derivatives in analytical chemistry (Veredas et al., 2006).
  • Optical Device Applications :

    • Rahulan et al. (2014) synthesized a compound involving a dimethylcarbamate derivative and investigated its nonlinear optical properties. This research suggests potential applications in optical devices, such as optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)16(20)21-14-9-5-12(6-10-14)15(19)11-3-7-13(17)8-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMUNXXVKJMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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